Atr-IN-18

ATR kinase inhibition Enzyme assay IC50

Atr-IN-18 is a sub‑nanomolar ATR kinase inhibitor (IC₅₀ 0.69 nM) with 1.4‑fold greater potency than AZD6738 and 10‑fold over BAY 1895344. Exhibits superior antiproliferative activity in LoVo colorectal cancer cells (IC₅₀ 37.34 nM) versus VX‑970 and intraseries analogs. Orally bioavailable for convenient in vivo dosing. Choose for maximal target engagement, cell‑line‑specific efficacy, and clear SAR benchmarking.

Molecular Formula C19H22F3N7O5S
Molecular Weight 517.5 g/mol
Cat. No. B12414509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtr-IN-18
Molecular FormulaC19H22F3N7O5S
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCC1COCCN1C2=C3CCN(C3=C4C=NN(C4=N2)C5=CC=NN5)S(=O)(=O)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C17H21N7O3S.C2HF3O2/c1-11-10-27-8-7-22(11)16-12-4-6-23(28(2,25)26)15(12)13-9-19-24(17(13)20-16)14-3-5-18-21-14;3-2(4,5)1(6)7/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,18,21);(H,6,7)/t11-;/m1./s1
InChIKeyJJRBAXQOFLQKDM-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atr-IN-18: An Orally Active ATR Kinase Inhibitor with 0.69 nM IC50 Potency


Atr-IN-18 (also designated compound 2) is a small-molecule inhibitor of ataxia telangiectasia and Rad3‑related (ATR) kinase, a master regulator of the DNA damage response . Characterized by an enzyme IC50 of 0.69 nM and antiproliferative activity against LoVo colorectal adenocarcinoma cells (IC50 = 37.34 nM), the compound exhibits oral bioavailability and has demonstrated antitumor efficacy in preclinical models . Its molecular weight is 517.48 g/mol, with the chemical formula C19H22F3N7O5S .

Why Atr-IN-18 Cannot Be Generically Substituted Within the ATR Inhibitor Class


ATR inhibitors exhibit substantial divergence in both biochemical potency and cellular efficacy that precludes simple interchange [1]. While the class shares a common target, individual compounds diverge significantly in terms of absolute IC50 values (ranging from sub‑nanomolar to >100 nM), oral bioavailability profiles, and cell‑line‑specific antiproliferative activity [1]. Consequently, a compound selected on the basis of class membership alone may yield misleading structure‑activity relationship interpretations, inconsistent in vivo outcomes, or suboptimal therapeutic windows. The quantitative evidence presented below demonstrates that Atr‑IN‑18 possesses distinct performance characteristics that must be evaluated against specific comparators for accurate scientific and procurement decisions [1].

Atr-IN-18 Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparative Data


Enzyme Inhibitory Potency: Atr-IN-18 vs. AZD6738, BAY 1895344, and VX-970

In biochemical assays, Atr-IN-18 inhibits ATR kinase with an IC50 of 0.69 nM . This value represents an approximately 1.4‑fold lower IC50 compared to the clinically advanced ATR inhibitor ceralasertib (AZD6738; IC50 = 1 nM) , an approximately 10‑fold lower IC50 than elimusertib (BAY 1895344; IC50 = 7 nM) [1], and a substantially lower IC50 than the cellular IC50 reported for berzosertib (VX-970; Ki < 0.2 nM but cellular IC50 = 19 nM) [2].

ATR kinase inhibition Enzyme assay IC50

Cellular Antiproliferative Activity in LoVo Colorectal Cancer Cells

In the LoVo colorectal adenocarcinoma cell line, Atr-IN-18 suppresses proliferation with an IC50 of 37.34 nM . This activity is approximately 1.9‑fold more potent than that of BAY 1895344 (IC50 = 71 nM in LoVo cells) [1], approximately 2.7‑fold more potent than VX-970 (IC50 ≈ 100 nM in LoVo cells) [2], and modestly more potent than AZD6738 (cellular IC50 = 47 nM in gemcitabine‑stimulated LoVo cells) [3].

Antiproliferative activity LoVo cells Colorectal cancer

Direct Comparison with Structurally Related Analog ATR-IN-16

Within the same chemical series, Atr-IN-18 (compound 2) demonstrates an 11‑fold greater antiproliferative potency in LoVo cells than its close analog ATR‑IN‑16 (compound 46), which exhibits an IC50 of 410 nM [1]. This intraseries comparison isolates the impact of specific structural modifications on cellular activity.

Structure-activity relationship ATR-IN-16 LoVo cells

Oral Bioavailability Differentiation

Atr-IN-18 is reported as an orally active ATR kinase inhibitor . While multiple ATR inhibitors (e.g., AZD6738, BAY 1895344, VX-970) also possess oral bioavailability, Atr‑IN‑18 combines sub‑nanomolar biochemical potency with this pharmacokinetic attribute . The oral route of administration is essential for preclinical in vivo efficacy studies and for translational development [1].

Oral bioavailability In vivo formulation Pharmacokinetics

Atr-IN-18: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Biochemical Screening of ATR Kinase Activity

Atr‑IN‑18's sub‑nanomolar enzyme IC50 (0.69 nM) positions it as a high‑sensitivity tool compound for in vitro ATR kinase inhibition assays. Researchers requiring maximal target engagement with minimal compound mass will benefit from its 1.4‑fold greater potency over AZD6738 and 10‑fold greater potency over BAY 1895344 . This is particularly advantageous in high‑throughput screening or when compound solubility is limiting .

Cellular Antiproliferative Studies in Colorectal Cancer Models

The enhanced antiproliferative potency of Atr‑IN‑18 in LoVo colorectal cancer cells (IC50 = 37.34 nM) compared to BAY 1895344 (71 nM) and VX‑970 (≈100 nM) makes it a preferred candidate for in vitro studies of ATR‑dependent growth inhibition in colorectal cancer [1][2]. The 11‑fold superiority over the intraseries analog ATR‑IN‑16 further validates its selection for SAR investigations in this cell line [3].

In Vivo Antitumor Efficacy Studies Requiring Oral Dosing

Atr‑IN‑18's oral bioavailability enables convenient administration in preclinical mouse xenograft models . For studies where oral gavage is the preferred or required route, Atr‑IN‑18 combines the pharmacokinetic convenience of oral dosing with the biochemical and cellular potency described above . This profile is particularly relevant for long‑term tumor growth inhibition and combination therapy experiments [4].

Structure‑Activity Relationship (SAR) and Medicinal Chemistry Campaigns

The 11‑fold potency advantage of Atr‑IN‑18 (compound 2) over ATR‑IN‑16 (compound 46) provides a clear SAR signal for medicinal chemists optimizing this chemical series [3]. Atr‑IN‑18 can serve as a benchmark lead compound for further derivatization aimed at improving selectivity, pharmacokinetic properties, or in vivo efficacy while maintaining low‑nanomolar cellular activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atr-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.